molecular formula C16H14N4O B8278107 N-(2-aminophenyl)-3-phenyl-1H-pyrazole-5-carboxamide

N-(2-aminophenyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B8278107
M. Wt: 278.31 g/mol
InChI Key: QGPKBNGRZMRBBR-UHFFFAOYSA-N
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Patent
US08710038B2

Procedure details

EDCI (288 mg, 1.5 mmol) was added to a solution of 1,2-diaminobenzene (0.141 g, 1.31 mmol), 3-phenyl-1H-pyrazole-5-carboxylic acid (188 mg, 1.0 mmol) and HOBT (203 mg, 1.5 mmol) in anhydrous DMF (5 mL). The reaction was stirred under nitrogen at room temperature. After twelve hours the reaction was concentrated in vacuo and precipitated from methanol with a small amount of water. The solid was collected by vacuum filtration and further purified on reverse phase HPLC using water-acetonitrile gradient (0.1% TFA) to provide the corresponding amide (60 mg, 38% yield).
Name
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
0.141 g
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
38%

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH2:19].[C:20]1([C:26]2[CH:30]=[C:29]([C:31](O)=[O:32])[NH:28][N:27]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C1C=CC2N(O)N=NC=2C=1>CN(C=O)C>[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH:19][C:31]([C:29]1[NH:28][N:27]=[C:26]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:30]=1)=[O:32]

Inputs

Step One
Name
Quantity
288 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.141 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Name
Quantity
188 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(=C1)C(=O)O
Name
Quantity
203 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under nitrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After twelve hours the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
precipitated from methanol with a small amount of water
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
further purified on reverse phase

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)NC(=O)C1=CC(=NN1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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